4-(4-Chlorophenyl)-4-hydroxycyclohexanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxycapric acid can be synthesized through several methods:
Hydroxylation of Decanoic Acid: One common method involves the hydroxylation of decanoic acid using oxidizing agents.
Acylation of 3-Hydroxydecanol: Another method involves the acylation of 3-hydroxydecanol.
Industrial Production Methods: Industrial production of 3-hydroxycapric acid often involves the extraction from natural sources such as plant oils and animal fats. The extraction process includes hydrolysis, purification, and crystallization steps to obtain the pure compound .
Chemical Reactions Analysis
3-Hydroxycapric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Major Products Formed:
Oxidation: 3-Ketodecanoic acid or decanoic acid.
Reduction: 3-Hydroxydecanol.
Substitution: 3-Chlorodecanoic acid or 3-Bromodecanoic acid.
Scientific Research Applications
3-Hydroxycapric acid has a wide range of applications in scientific research:
Mechanism of Action
3-Hydroxycapric acid exerts its effects through various mechanisms:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.
Beta-Oxidation: As an intermediate in the beta-oxidation pathway, it is involved in the breakdown of fatty acids to produce energy.
Comparison with Similar Compounds
3-Hydroxycapric acid can be compared with other similar compounds such as:
3-Hydroxybutanoic Acid: Another hydroxy fatty acid involved in metabolic pathways.
3-Hydroxyhexanoic Acid: Similar in structure but with a shorter carbon chain.
3-Hydroxyoctanoic Acid: Similar in structure but with a medium-chain length.
Uniqueness: 3-Hydroxycapric acid stands out due to its specific biological activities and its role in the beta-oxidation of fatty acids. Its medium-chain length also provides unique properties compared to shorter or longer hydroxy fatty acids .
Properties
IUPAC Name |
4-(4-chlorophenyl)-4-hydroxycyclohexan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-10-3-1-9(2-4-10)12(15)7-5-11(14)6-8-12/h1-4,15H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMZPTVFMJNMRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC=C(C=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449695 |
Source
|
Record name | 4-(4-CHLOROPHENYL)-4-HYDROXYCYCLOHEXANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36716-71-9 |
Source
|
Record name | 4-(4-CHLOROPHENYL)-4-HYDROXYCYCLOHEXANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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